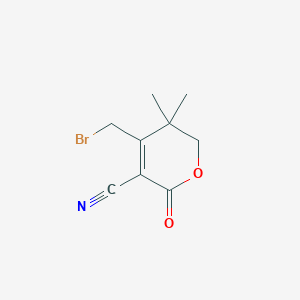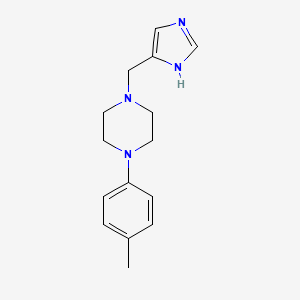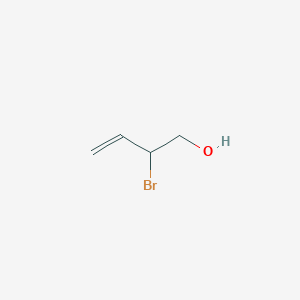![molecular formula C36H25N9O13S2 B13811258 5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid CAS No. 56918-93-5](/img/structure/B13811258.png)
5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid is a complex organic compound known for its vibrant color properties and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid involves multiple steps, starting with the diazotization of 8-amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthylamine. This intermediate is then coupled with 4-aminobenzoyl chloride under controlled conditions to form the desired product. The reaction typically requires acidic conditions and a temperature range of 0-5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic medium.
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amines.
Substitution products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.
Industry: Utilized in the production of dyes for textiles, food, and cosmetics.
Wirkmechanismus
The mechanism of action of 5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid involves its interaction with molecular targets through its azo groups. These groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Amino-1-hydroxy-3,6-naphthalene disulfonic acid: Shares the naphthalene core structure and sulfonic acid groups.
4-Amino-5-hydroxy-1-naphthalenesulfonic acid: Similar in having amino and hydroxy groups on the naphthalene ring.
5-Amino-4-hydroxyiminopyrazole: Contains similar functional groups but differs in the core structure.
Uniqueness
5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid is unique due to its complex structure, which includes multiple azo groups and a combination of amino, hydroxy, and sulfonic acid functionalities. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
56918-93-5 |
|---|---|
Molekularformel |
C36H25N9O13S2 |
Molekulargewicht |
855.8 g/mol |
IUPAC-Name |
5-[[4-[[4-[[8-amino-1-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H25N9O13S2/c37-31-30-19(15-28(59(53,54)55)32(31)43-40-23-9-12-25(13-10-23)45(51)52)16-29(60(56,57)58)33(34(30)47)44-41-22-7-5-20(6-8-22)38-35(48)18-1-3-21(4-2-18)39-42-24-11-14-27(46)26(17-24)36(49)50/h1-17,46-47H,37H2,(H,38,48)(H,49,50)(H,53,54,55)(H,56,57,58) |
InChI-Schlüssel |
MMVNZWAJOBFTMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


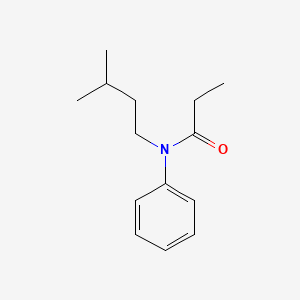

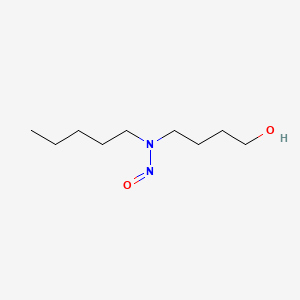
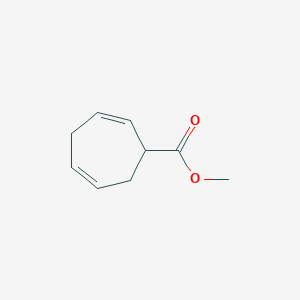
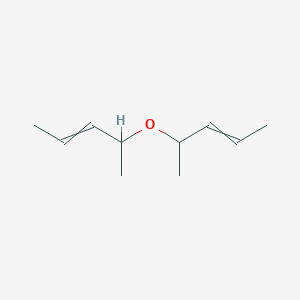

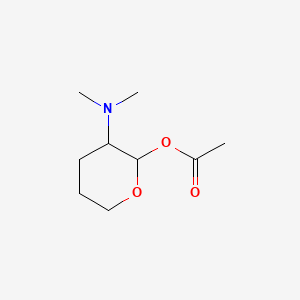
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

